1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylimidazole and ethylhydrazine.
Step 1: The first step involves the alkylation of 2-methylimidazole with an appropriate alkylating agent to introduce the ethyl group.
Step 2: The resulting product is then subjected to a condensation reaction with ethylhydrazine to form the pyrazole ring.
Step 3:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored as a potential therapeutic agent for treating infections and inflammatory diseases.
- Evaluated for its anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Employed in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The amine group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-Ethyl-3-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole: Similar structure but lacks the amine group.
5-(2-Methyl-1H-imidazol-1-yl)-1H-pyrazol-3-amine: Similar structure but lacks the ethyl group.
Uniqueness:
- The presence of both the ethyl group and the amine group in 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain biological targets.
- The combination of imidazole and pyrazole rings offers a versatile scaffold for further functionalization and optimization in drug design.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-ethyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-15-9(6-10(11)13-15)7-14-5-4-12-8(14)2/h4-6H,3,7H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQDIKQOLOBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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